molecular formula C15H17BrN2O3S B11595556 (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11595556
M. Wt: 385.3 g/mol
InChI Key: WGRFPYHCFIXHJQ-XFFZJAGNSA-N
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Description

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, a hydroxyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 3-propyl-2-sulfanylideneimidazolidin-4-one. The key steps in the synthesis may involve:

    Condensation Reaction: The aldehyde group of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde reacts with the imidazolidinone derivative under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

    Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the imidazolidinone ring can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of de-brominated products or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-propyl-2-sulfanylideneimidazolidin-4-one: Another precursor used in the synthesis.

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

Uniqueness

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a brominated phenyl group, an ethoxy group, a hydroxyl group, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H17BrN2O3S/c1-3-5-18-14(20)11(17-15(18)22)7-9-6-10(16)13(19)12(8-9)21-4-2/h6-8,19H,3-5H2,1-2H3,(H,17,22)/b11-7-

InChI Key

WGRFPYHCFIXHJQ-XFFZJAGNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OCC)NC1=S

Origin of Product

United States

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